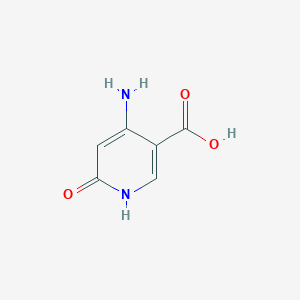

4-Amino-6-hydroxynicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

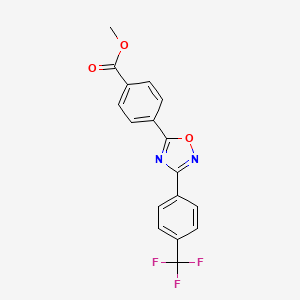

4-Amino-6-hydroxynicotinic acid is a compound that contains a total of 17 bonds, including 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group . It is distributed by specialist distributors serving life science .

Synthesis Analysis

The synthesis methods of 4-Amino-6-hydroxynicotinic acid mainly include chemical synthesis and biosynthesis . For example, one method involves enzymatic hydroxylation in the presence of microorganisms of the genus Pseudomonas or Achromobacter . Analytical methods for amino acids have developed rapidly but have not been fully explored .Molecular Structure Analysis

The molecular structure of 4-Amino-6-hydroxynicotinic acid can be analyzed using various methods, including thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and amino acid analyzer analysis .Chemical Reactions Analysis

The chemical reactions of 4-Amino-6-hydroxynicotinic acid can be analyzed using fluorescence reaction and other analytical methods .Physical And Chemical Properties Analysis

Amino acids, including 4-Amino-6-hydroxynicotinic acid, are colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .Aplicaciones Científicas De Investigación

- Application Summary: Hydroxynicotinic acids, including 4-Amino-6-hydroxynicotinic acid, were crystallized in a pH-dependent manner using only water as the preferred solvent . The crystallization outcome was quite diverse: individual crystals of different sizes and shapes, microcrystalline powders, crystalline aggregates, and almost amorphous solids .

- Methods of Application: The crystallization of hydroxynicotinic acid derivatives was carried out from solution at different pH levels . The crystallization outcome was characterized by X-ray powder diffraction and either optical or electronic (SEM) microscopy .

- Results or Outcomes: The study demonstrated that a variety of solid forms can be obtained depending on the pH of the aqueous solution . The authors used species distribution diagrams calculated from known protonation constants to interpret the different X-ray diffraction patterns measured .

Safety And Hazards

The safety data sheet for amino acid mixtures, which may include 4-Amino-6-hydroxynicotinic acid, suggests that in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. In case of skin contact, wash skin with soap and water. In case of ingestion, rinse mouth .

Direcciones Futuras

Future research on 4-Amino-6-hydroxynicotinic acid could focus on enhancing its synthesis and strengthening clinical studies of its potential applications . The pH-dependent crystallization of hydroxynicotinic acids, including 4-Amino-6-hydroxynicotinic acid, in aqueous media has been investigated, demonstrating the relevance of pH control during crystallization processes .

Propiedades

IUPAC Name |

4-amino-6-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,10,11)(H3,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGMXBPYONRWJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574749 |

Source

|

| Record name | 4-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-hydroxynicotinic acid | |

CAS RN |

85145-48-8 |

Source

|

| Record name | 4-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)

![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)

![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)

![5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1356249.png)